12-Hydroxyheptadecatrienoic acid is a natural product found in Homo sapiens with data available.
12-Hydroxyheptadecatrienoic acid
CAS No.: 54397-84-1
Cat. No.: VC20887831
Molecular Formula: C17H28O3
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54397-84-1 |
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Molecular Formula | C17H28O3 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | (5Z,8E,10E,12S)-12-hydroxyheptadeca-5,8,10-trienoic acid |
Standard InChI | InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14,16,18H,2-4,9-10,12-13,15H2,1H3,(H,19,20)/b7-5-,8-6+,14-11+/t16-/m0/s1 |
Standard InChI Key | KUKJHGXXZWHSBG-WBGSEQOASA-N |
Isomeric SMILES | CCCCC[C@@H](/C=C/C=C/C/C=C\CCCC(=O)O)O |
SMILES | CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Canonical SMILES | CCCCCC(C=CC=CCC=CCCCC(=O)O)O |
Appearance | Assay:≥97%A solution in ethanol |
Introduction
Chemical Structure and Discovery
12-Hydroxyheptadecatrienoic acid, more precisely termed 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid, is a 17-carbon fatty acid containing three double bonds and a hydroxyl group at the C-12 position. The nomenclature indicates its specific stereochemistry: an S configuration at the 12-hydroxyl position and Z,E,E configurations at its three double bonds (positions 5-6, 8-9, and 10-11 respectively) . This compound was first identified and structurally characterized in 1973 by researchers Paulina Wlodawer, Bengt Samuelsson, and Mats Hamberg as a product of arachidonic acid metabolism in sheep seminal vesicle glands and human platelets .
The compound can also be referenced by several alternative names including:
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12(S)-HHTrE
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12-HHT
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12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid
Biosynthesis and Metabolism
Biosynthetic Pathways
12-HHT is primarily derived from arachidonic acid through the cyclooxygenase (COX) pathway. The classical route involves COX-1 or COX-2 converting arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). Thromboxane synthase (TxAS) subsequently metabolizes PGH2 to produce three compounds: thromboxane A2 (TxA2), 12-HHT, and malondialdehyde .
Interestingly, recent studies have identified TxAS-independent pathways for 12-HHT production. Research using TxAS-deficient mice revealed that while TxB2 (the stable metabolite of TxA2) production was completely abolished in these mice, 12-HHT production was only reduced by 80-85% . This indicates alternative biosynthetic routes for 12-HHT formation. Furthermore, HEK293 cells expressing only COX-1 or COX-2 without TxAS could produce significant amounts of 12-HHT but no TxB2 .
Table 1: Comparison of TxAS-dependent and TxAS-independent 12-HHT production pathways
Pathway | Enzymes Involved | Products | Inhibitors | Contribution to 12-HHT Production |
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TxAS-dependent | COX-1/2, TxAS | TxA2, 12-HHT, Malondialdehyde | Ozagrel, Aspirin | ~80-90% |
TxAS-independent | COX-1/2 only | 12-HHT, other prostaglandins | Aspirin, Celecoxib (COX-2 specific) | ~10-20% |
12-HHT is particularly abundant during platelet aggregation responses, accounting for approximately one-third of the total arachidonic acid metabolites formed by physiologically stimulated human platelets . Blood coagulation leads to significant 12-HHT production, which can be inhibited by anticoagulants like heparin or COX inhibitors such as aspirin .
Metabolism and Degradation
Once produced, 12-HHT can be further metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 12-keto-heptadecatrienoic acid (12-KHT) . Studies have indicated that 12-KHT has lower agonistic activity toward BLT2 than its parent compound 12-HHT . Both 12-HHT and 12-KHT have been detected in various tissues and cells where 12-HHT is abundant, confirming this metabolic relationship .
BLT2 Receptor Interaction
A groundbreaking discovery in 2008 revealed that 12-HHT serves as an endogenous ligand for BLT2, a G protein-coupled receptor originally identified as a low-affinity receptor for leukotriene B4 (LTB4) . This finding significantly elevated the biological importance of 12-HHT from a mere byproduct to a signaling molecule with defined receptor targets.
The identification of 12-HHT as a BLT2 ligand was achieved through unbiased ligand screening, where BLT2-specific agonistic activity was detected in lipid extracts from rat small intestine. Mass spectrometric analysis of partially purified lipids containing this activity identified 12-HHT as the responsible compound . Commercial 12-HHT activated CHO cells expressing BLT2 at lower concentrations than LTB4 in calcium, cAMP, and chemotaxis assays, confirming its potent agonistic properties .
The 12-HHT-BLT2 interaction initiates various signaling cascades including:
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Activation of G-protein signaling pathways
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Regulation of calcium flux
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Modulation of inflammatory mediator production
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Control of cell migration
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Regulation of matrix metalloproteinase expression
Physiological Functions
The therapeutic potential of targeting this pathway has been demonstrated by studies showing that a synthetic BLT2 agonist (CAY10583) accelerated wound closure in cultured cells as well as in C57BL/6J and diabetic mice . This suggests potential applications for treating intractable wounds such as diabetic ulcers.
Anti-inflammatory Effects
While BLT2's partner receptor BLT1 is predominantly pro-inflammatory, the 12-HHT/BLT2 axis often demonstrates anti-inflammatory properties in various contexts.
In UVB-irradiated keratinocytes, 12-HHT remarkably down-regulates the synthesis of interleukin-6 (IL-6), a pro-inflammatory cytokine associated with cutaneous inflammation . This inhibitory effect occurs through the up-regulation of MAPK phosphatase-1 (MKP-1), which negatively regulates p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) signaling pathways .
The detailed molecular mechanism involves:
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12-HHT binding to BLT2 on keratinocytes
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Up-regulation of MKP-1 expression
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MKP-1-mediated dephosphorylation of p38 MAPK
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Inhibition of NF-κB activation
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Reduction of IL-6 synthesis and release
This anti-inflammatory function suggests potential therapeutic applications for 12-HHT or BLT2 agonists in UV-induced skin diseases and other inflammatory conditions.
Epithelial Barrier Function
The 12-HHT/BLT2 axis plays a crucial role in maintaining epithelial barrier integrity in various tissues. In a dextran sulfate sodium (DSS)-induced inflammatory colitis model, BLT2-deficient mice exhibited enhanced intestinal inflammation, likely due to impaired epithelial barrier function . This suggests that the 12-HHT/BLT2 signaling pathway contributes to maintaining intestinal mucosal integrity.
Similar protective effects have been observed in lung tissue, where BLT2 is expressed in pulmonary epithelial type II cells and vascular endothelial cells. BLT2-deficient mice demonstrate increased susceptibility to lung damage caused by pneumolysin , indicating a protective role for this signaling pathway in pulmonary epithelial barriers as well.
Other Physiological Roles
Beyond wound healing, anti-inflammatory effects, and barrier function, the 12-HHT/BLT2 axis has been implicated in several other physiological processes:
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Immunomodulation: BLT2-knockout mice exhibit severe eosinophilic lung inflammation in an ovalbumin-induced allergic airway disease model, attributed to enhanced IL-13 production from BLT2-deficient CD4+ cells . This suggests an immunosuppressive role for the 12-HHT/BLT2 pathway.
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Suppression of CysLT1 signaling: The 12-HHT/BLT2 axis appears to suppress CysLT1 (cysteinyl leukotriene receptor 1) signaling in vascular endothelial cells, providing another mechanism for its anti-inflammatory effects .
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Chemotherapy resistance: Some reports indicate that 12-HHT-BLT2 signaling may be involved in resistance to chemotherapy agents, suggesting potential roles in cancer biology .
Synthesis Methods
Natural 12-HHT with an S configuration can be synthesized through various chemical approaches. One effective method reported in the literature involves a Suzuki-Miyaura coupling of C10-C17 iodo alcohol with C1-C9 vinylborane . The iodo alcohol is synthesized utilizing Sharpless asymmetric epoxidation of the corresponding trimethylsilyl alcohol, ensuring the correct stereochemistry .
This synthetic approach has successfully yielded more than 100 mg of 12-HHT with the natural S configuration . Similar methods have been employed to synthesize related derivatives such as 5,6-dihydro- (known as HHD) and 14,15-dehydro- (known as HHTE) analogs of 12-HHT in a stereoselective manner .
The availability of synthetic methods for producing 12-HHT and its derivatives in significant quantities facilitates further research into its biological functions and potential therapeutic applications.
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